N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with benzyl, methyl, and methylsulfanyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:
Starting Materials: Benzylidene acetones and ammonium thiocyanates.
Ring Closure and Aromatization: These steps form the pyrimidine ring.
S-methylation: Introduction of the methylsulfanyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at 0°C.
Substitution: Various nucleophiles under basic conditions.
Reduction: Hydrogenation using palladium on carbon.
Major Products:
Sulfoxides and Sulfones: From oxidation.
Substituted Pyrimidines: From nucleophilic substitution.
Dihydropyrimidines: From reduction.
Scientific Research Applications
N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several research applications:
Medicinal Chemistry: Potential antitrypanosomal and antiplasmodial activities.
Biological Studies: Used in assays to study its effects on various biological targets.
Chemical Research: Employed as a building block in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with nucleic acid synthesis .
Comparison with Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
4-hydroxy-2-quinolones: Another class of heterocyclic compounds with notable biological activities.
Uniqueness: N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-16(10-11-6-4-3-5-7-11)12-8-9-14-13(15-12)17-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVYCZHKOHYMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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